molecular formula C18H21ClN2O5S B6543251 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060264-21-2

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543251
CAS No.: 1060264-21-2
M. Wt: 412.9 g/mol
InChI Key: MGDMPBUTGFASIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted benzene ring, a methoxy group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-25-10-9-20-18(22)11-13-3-6-15(7-4-13)21-27(23,24)17-12-14(19)5-8-16(17)26-2/h3-8,12,21H,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMPBUTGFASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the chlorination of 2-methoxybenzene to introduce the chloro group. Subsequent steps include the introduction of the sulfonamide group and the final acetylation to form the acetamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are implemented to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro and methoxy groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Introduction of nitro, amino, or sulfonic acid groups.

Scientific Research Applications

Hypoglycemic Agent

One of the most significant applications of this compound is its role as an impurity in the synthesis of Glibenclamide (Glyburide) , a medication used to treat type 2 diabetes. The compound acts by stimulating insulin secretion from pancreatic beta cells and increasing insulin sensitivity in peripheral tissues. Research indicates that impurities like 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide are crucial for ensuring the quality and efficacy of Glibenclamide formulations .

Reference Standard in Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantitative tests and assays related to pharmaceutical substances. It is essential for validating analytical methods used to measure the purity and concentration of Glibenclamide in various formulations .

Synthesis Pathways

The synthesis of 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves several steps:

  • Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
  • Subsequent chlorosulfonation and further aminolysis produce the desired sulfonamide compound .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted on the quality control processes for Glibenclamide highlighted the importance of monitoring impurities, including 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide. The research demonstrated that maintaining impurity levels below specified thresholds is critical for ensuring patient safety and drug efficacy .

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic studies involving Glibenclamide, researchers have noted the influence of impurities on drug metabolism and efficacy. The presence of specific sulfonamide derivatives can affect the bioavailability and therapeutic outcomes in diabetic patients, necessitating a thorough understanding of these compounds during drug formulation development .

Mechanism of Action

The mechanism by which 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

  • 4-(2-methoxy-5-chlorobenzamido)ethylbenzenesulfonamide

  • 5-Chloro-N-(p-sulfonylphenethyl)-o-anisamide

Uniqueness

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and versatility in synthesis and application.

Biological Activity

The compound 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves several key steps:

  • Methylation of 5-Chlorosalicylic Acid : This step produces methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis : The intermediate is reacted with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
  • Chlorosulfonation and Further Aminolysis : These reactions lead to the final sulfonamide structure, which is crucial for its biological activity .

Chemical Structure

The molecular formula of the compound is C18H19ClN2O6SC_{18}H_{19}ClN_2O_6S, with a molecular weight of approximately 426.87 g/mol. The structural representation includes a sulfonamide linkage, which is essential for its pharmacological properties .

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been suggested that it may act as an inhibitor to certain targets, modulating their activity and thereby influencing cellular processes.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxic effects of related sulfonamide compounds demonstrated significant inhibition of cancer cell lines, suggesting a dose-dependent response. The mechanism was linked to the disruption of metabolic pathways essential for tumor growth .
  • Genotoxicity Assessment : Research evaluating the genotoxic potential of acetamide derivatives found no significant clastogenic effects in vivo, supporting the safety profile of compounds within this class when used at therapeutic doses .
  • Pharmacokinetics : Studies have also focused on the pharmacokinetic properties of these compounds, indicating favorable absorption and distribution profiles that enhance their therapeutic efficacy against tumors .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cells ,
GenotoxicityNo clastogenic effects observed
PharmacokineticsFavorable absorption and distribution profiles ,

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation5-Cl-2-MeO-benzenesulfonyl chloride, DCM, 0°C5898%
Amine CouplingHATU, DIPEA, DMF, RT7295%
PurificationSiO₂ column (hexane:EtOAc 3:1)8999%

Q. Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (nM)Model SystemReference
Enzyme InhibitionCA IX12 ± 2Human recombinant
CytotoxicityHeLa850 ± 50Cell viability (MTT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.